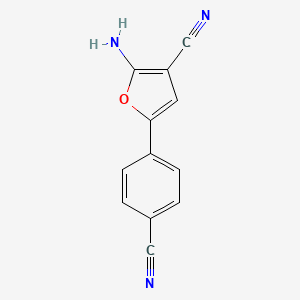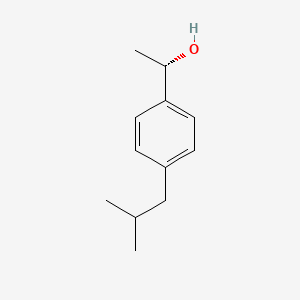
1-(3-Methoxyphenyl)-1H-1,2,3-triazole-4-sulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Methoxyphenyl)-1H-1,2,3-triazole-4-sulfonyl chloride is a chemical compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a methoxyphenyl group attached to the triazole ring, along with a sulfonyl chloride functional group. The unique structure of this compound makes it a valuable intermediate in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Methoxyphenyl)-1H-1,2,3-triazole-4-sulfonyl chloride typically involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen cycloaddition or “click chemistry.” The reaction is catalyzed by copper(I) ions, leading to the formation of the triazole ring. The methoxyphenyl group is introduced through the use of a suitable alkyne precursor. The sulfonyl chloride group is then added via sulfonation reactions using chlorosulfonic acid or similar reagents.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings to achieve the desired quality.
Análisis De Reacciones Químicas
Types of Reactions: 1-(3-Methoxyphenyl)-1H-1,2,3-triazole-4-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols, leading to the formation of sulfonamide, sulfonate ester, and sulfonothioate derivatives.
Oxidation and Reduction Reactions: The triazole ring can undergo oxidation and reduction reactions, altering the electronic properties of the compound.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic or aliphatic groups.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, thiols
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Catalysts: Palladium, copper(I) ions
Major Products Formed:
Sulfonamide Derivatives: Formed by reaction with amines
Sulfonate Ester Derivatives: Formed by reaction with alcohols
Sulfonothioate Derivatives: Formed by reaction with thiols
Aplicaciones Científicas De Investigación
1-(3-Methoxyphenyl)-1H-1,2,3-triazole-4-sulfonyl chloride has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block in combinatorial chemistry.
Biology: Employed in the development of bioactive compounds, such as enzyme inhibitors and receptor modulators.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial, antifungal, and anticancer activities.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 1-(3-Methoxyphenyl)-1H-1,2,3-triazole-4-sulfonyl chloride is primarily based on its ability to interact with biological targets through its functional groups. The sulfonyl chloride group can form covalent bonds with nucleophilic residues in proteins, leading to enzyme inhibition or receptor modulation. The triazole ring can participate in π-π stacking interactions and hydrogen bonding, enhancing the compound’s binding affinity to its molecular targets.
Comparación Con Compuestos Similares
- 1-(4-Methoxyphenyl)-1H-1,2,3-triazole-4-sulfonyl chloride
- 1-(3-Methylphenyl)-1H-1,2,3-triazole-4-sulfonyl chloride
- 1-(3-Chlorophenyl)-1H-1,2,3-triazole-4-sulfonyl chloride
Comparison: 1-(3-Methoxyphenyl)-1H-1,2,3-triazole-4-sulfonyl chloride is unique due to the presence of the methoxy group, which can influence its electronic properties and reactivity. Compared to its analogs with different substituents, this compound may exhibit distinct biological activities and chemical behavior, making it a valuable compound for specific applications.
Propiedades
Fórmula molecular |
C9H8ClN3O3S |
|---|---|
Peso molecular |
273.70 g/mol |
Nombre IUPAC |
1-(3-methoxyphenyl)triazole-4-sulfonyl chloride |
InChI |
InChI=1S/C9H8ClN3O3S/c1-16-8-4-2-3-7(5-8)13-6-9(11-12-13)17(10,14)15/h2-6H,1H3 |
Clave InChI |
JLPSULMYKXZWPR-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC(=C1)N2C=C(N=N2)S(=O)(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![9,9-Dimethyl-1-oxa-4-azaspiro[5.5]undecane](/img/structure/B13175567.png)


![3-[(Azetidin-1-yl)methyl]-4-bromoaniline](/img/structure/B13175581.png)







![4-{1-[(1H-pyrazol-4-yl)amino]ethyl}phenol hydrochloride](/img/structure/B13175631.png)
![5-{3-azabicyclo[3.1.0]hexan-3-yl}-1,3-dimethyl-1H-pyrazole-4-carbaldehyde](/img/structure/B13175632.png)
